molecular formula C6H4BrF2N B6153137 5-(bromomethyl)-2,3-difluoropyridine CAS No. 1227574-07-3

5-(bromomethyl)-2,3-difluoropyridine

Cat. No. B6153137
M. Wt: 208
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-2,3-difluoropyridine is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It has a molecular formula of C5H3BrF2N and a molecular weight of 199.02 g/mol. Its boiling point is 109-110 °C and its melting point is -50 °C. 5-(Bromomethyl)-2,3-difluoropyridine is widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(bromomethyl)-2,3-difluoropyridine involves the bromination of 2,3-difluoropyridine followed by the reaction of the resulting intermediate with formaldehyde.

Starting Materials
2,3-difluoropyridine, Bromine, Sodium hydroxide, Formaldehyde, Acetic acid, Sodium acetate, Wate

Reaction
Step 1: Dissolve 2,3-difluoropyridine in acetic acid and add bromine dropwise with stirring at room temperature., Step 2: After the addition is complete, continue stirring for an additional 30 minutes., Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess acid., Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate., Step 5: Concentrate the product under reduced pressure to obtain 5-bromo-2,3-difluoropyridine., Step 6: Dissolve 5-bromo-2,3-difluoropyridine in water and add formaldehyde and sodium acetate., Step 7: Heat the reaction mixture at reflux for 24 hours., Step 8: Cool the reaction mixture and extract the product with dichloromethane., Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-(bromomethyl)-2,3-difluoropyridine.

Mechanism Of Action

The mechanism of action of 5-(bromomethyl)-2,3-difluoropyridine is not fully understood. However, it is believed to be involved in the synthesis of heterocyclic compounds by forming a bromonium ion intermediate. This intermediate can then react with other molecules to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(bromomethyl)-2,3-difluoropyridine are not fully understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to be non-carcinogenic and non-mutagenic.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-(bromomethyl)-2,3-difluoropyridine in lab experiments is its high reactivity, which allows for efficient and fast synthesis of various compounds. It is also relatively inexpensive and easy to obtain, making it a popular choice for research. However, it is also highly flammable and should be handled with care. In addition, it has a pungent odor, which can be irritating to some people.

Future Directions

The future directions of research on 5-(bromomethyl)-2,3-difluoropyridine include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. In addition, further research could be conducted on its use as a catalyst in the synthesis of heterocyclic compounds and its potential to be used as a reagent in other organic reactions. Finally, research could be conducted on the development of new methods for the synthesis of 5-(bromomethyl)-2,3-difluoropyridine in order to improve its efficiency and yield.

Scientific Research Applications

5-(Bromomethyl)-2,3-difluoropyridine is widely used in scientific research, especially in the field of organic synthesis. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used in the synthesis of polymers, such as polyurethanes and polycarbonates.

properties

CAS RN

1227574-07-3

Product Name

5-(bromomethyl)-2,3-difluoropyridine

Molecular Formula

C6H4BrF2N

Molecular Weight

208

Purity

95

Origin of Product

United States

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